Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-
Description
The compound “Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-” is a benzamide derivative featuring a pyridinyl core substituted with a cyclohexylmethylamino group at the 5-position and a benzamide moiety at the 3-position.
Properties
CAS No. |
821784-73-0 |
|---|---|
Molecular Formula |
C19H23N3O |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[5-(cyclohexylmethylamino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H23N3O/c20-19(23)16-8-4-7-15(9-16)17-10-18(13-21-12-17)22-11-14-5-2-1-3-6-14/h4,7-10,12-14,22H,1-3,5-6,11H2,(H2,20,23) |
InChI Key |
ZQDQSTDCYCIOOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions .
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method involving ultrasonic irradiation and Lewis acidic ionic liquids is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Biological Activities
Benzamide derivatives, including the target compound, have been investigated for their pharmacological properties, which include:
- Neuroprotective Effects : Studies suggest potential applications in treating neurodegenerative diseases due to their ability to protect neuronal cells from damage.
- Inhibition of Enzymes : Certain benzamide derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in Alzheimer's disease research .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
Neuroprotection
Research has indicated that benzamide derivatives can provide neuroprotective effects by modulating neuroinflammatory pathways and reducing oxidative stress in neuronal cells. This suggests their potential use in treating conditions like Alzheimer's disease and Parkinson's disease.
Enzyme Inhibition
Recent studies have focused on the inhibitory effects of benzamide derivatives on AChE and BACE1. For instance, compounds designed with specific structural features showed IC50 values ranging from 0.056 to 2.57 μM for AChE, indicating strong inhibitory potency compared to standard drugs .
Antimicrobial Activity
A series of benzamide derivatives were evaluated for their antimicrobial properties against various bacterial and fungal strains. Compounds exhibited significant growth inhibition at concentrations as low as 10 mg/L .
Comparative Analysis of Related Compounds
To better understand the unique properties of Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-, a comparison with other similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzamide | Benzamide Structure | Basic amide functionality |
| N-(4-hydroxyphenyl)benzamide | N-(4-hydroxyphenyl)benzamide Structure | Hydroxyl group enhances solubility |
| 2-Pyridinylbenzamide | 2-Pyridinylbenzamide Structure | Different electronic properties due to pyridine ring |
The specific compound is notable for its complex structure combining cyclohexylmethylamino and pyridine moieties, which may enhance binding affinity and selectivity toward biological targets compared to simpler benzamides.
Mechanism of Action
The mechanism of action of benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the target and the specific biological pathway involved. For example, some benzamide derivatives are known to inhibit enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Structural Analysis
The target compound’s structure is distinguished by its cyclohexylmethylamino-pyridinyl substituent, which confers steric bulk and lipophilicity. Below is a comparison with structurally related benzamides from the literature:
Table 1: Structural Comparison
Key Observations :
- The target compound’s cyclohexylmethylamino group introduces significant steric hindrance compared to smaller substituents like chloro or methyl in other analogs .
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
- The high boiling point (712.2°C) and elevated pKa (13.17) of the compound in suggest strong intermolecular interactions (e.g., hydrogen bonding) due to its multiple amino and hydroxyl groups.
- Chloro- and methyl-substituted analogs ( and ) lack reported physicochemical data, but their lower molecular weights imply higher volatility compared to the target compound.
Key Observations :
- The high yield (85%) reported for the compound in indicates efficient coupling of chloro-pyridinyl and benzamide units.
- Introducing the cyclohexylmethylamino group in the target compound may require specialized reagents (e.g., cyclohexylmethylamine) and protection/deprotection strategies, increasing synthesis complexity.
Biological Activity
Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- (CAS No. 821784-73-0) is a complex organic compound classified as a benzamide derivative. Its unique structure, which includes a pyridine ring and a cyclohexylmethylamino substituent, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C19H23N3O
- Molecular Weight : 309.4 g/mol
- LogP : 4.79690 (indicating lipophilicity)
Biological Activities
Benzamide derivatives are known for their wide range of biological activities, including:
- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Cholinesterase Inhibition : Research indicates that benzamide derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the breakdown of neurotransmitters. This inhibition can enhance cholinergic signaling, beneficial in conditions like dementia .
The mechanisms underlying the biological activities of Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- include:
- Enzyme Inhibition : The compound has shown promising inhibitory effects on AChE and BuChE, with reported IC50 values indicating strong potential for enhancing cognitive function .
- Binding Affinity : The structural complexity of this compound suggests enhanced binding affinity to specific biological targets compared to simpler benzamides, potentially leading to distinct pharmacological profiles.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Potential
In a study examining the neuroprotective effects of benzamide derivatives, it was found that compounds similar to Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- exhibited significant protective effects against neuronal cell death induced by oxidative stress. This suggests potential applications in developing treatments for neurodegenerative disorders .
Case Study: Cholinesterase Inhibition
A recent investigation into the cholinesterase inhibitory activity of various benzamide derivatives highlighted that Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]- demonstrated competitive inhibition against AChE with an IC50 value significantly lower than many existing treatments, indicating its potential as a therapeutic agent for Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
